

Theoretical Properties of 1H-Purine, 2,6,8trimethyl-: A Technical Guide

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Compound of Interest

Compound Name: 1H-Purine, 2,6,8-trimethyl
Cat. No.: B15472897

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Abstract

This technical guide provides a comprehensive overview of the theoretical properties of **1H-Purine**, **2,6,8-trimethyl-**, a substituted purine derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related purine analogues and employs computational prediction tools to offer insights into its physicochemical characteristics, potential synthetic routes, and hypothetical biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry who are interested in the potential applications of novel purine derivatives. All quantitative data presented herein, including predicted physicochemical properties and spectroscopic data, are summarized in structured tables. Detailed hypothetical experimental protocols and illustrative diagrams of relevant biological pathways and experimental workflows are also provided.

Introduction

Purine analogues are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many purine derivatives have been developed as therapeutic agents, including antiviral and anticancer drugs.[2][3] The substitution pattern on the purine core can significantly influence the molecule's biological



activity, physicochemical properties, and metabolic stability. **1H-Purine, 2,6,8-trimethyl-** is a simple methylated purine, and understanding its theoretical properties is a crucial first step in evaluating its potential for drug development. This document outlines the predicted molecular and spectroscopic properties, a plausible synthetic methodology, and potential biological interactions of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of **1H-Purine**, **2,6,8-trimethyl-**. These values were computationally generated and await experimental verification.

Property	Predicted Value
Molecular Formula	C8H10N4
Molecular Weight	162.19 g/mol
logP	0.85
Topological Polar Surface Area (TPSA)	49.9 Ų
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	0

Theoretical Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of a molecule. The following tables present the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for **1H-Purine**, **2,6,8-trimethyl-**.

Predicted ¹H NMR Spectrum



Atom	Predicted Chemical Shift (ppm)
N1-H	~12.5
C2-CH₃	~2.5
C6-CH₃	~2.6
C8-CH₃	~2.4

Predicted ¹³C NMR Spectrum

Atom	Predicted Chemical Shift (ppm)
C2	~155
C4	~151
C5	~118
C6	~160
C8	~148
C2-CH₃	~15
C6-CH₃	~20
C8-CH₃	~12

Hypothetical Synthesis

While a specific synthesis for **1H-Purine**, **2,6,8-trimethyl-** has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted purines.[4] A potential approach involves the cyclization of a substituted pyrimidine precursor.

Proposed Experimental Protocol

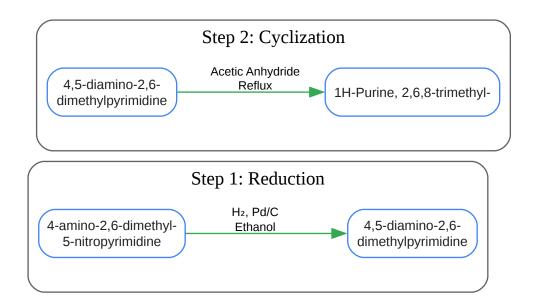
Step 1: Synthesis of 4,5-diamino-2,6-dimethylpyrimidine



- To a solution of 4-amino-2,6-dimethyl-5-nitropyrimidine in ethanol, add a catalytic amount of palladium on carbon (10%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4,5-diamino-2,6-dimethylpyrimidine.

Step 2: Synthesis of 1H-Purine, 2,6,8-trimethyl-

- Suspend the 4,5-diamino-2,6-dimethylpyrimidine in an excess of acetic anhydride.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1H-Purine**, **2,6,8-trimethyl-**.
- The product can be further purified by recrystallization or column chromatography.



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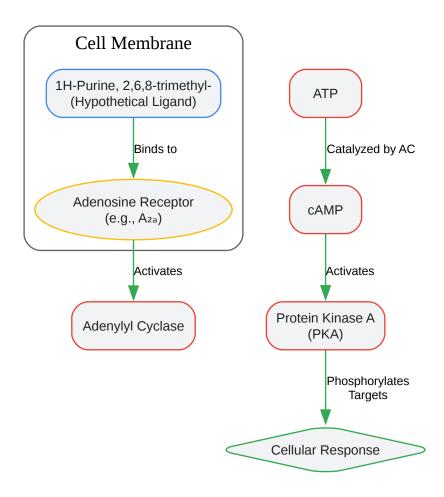
Figure 1: Proposed synthetic workflow for 1H-Purine, 2,6,8-trimethyl-.

Potential Biological Activity and Signaling Pathways

The biological activity of **1H-Purine**, **2,6,8-trimethyl-** has not been experimentally determined. However, based on its structural similarity to other purine analogues, it may interact with various biological targets. A primary target for many purine derivatives is the family of adenosine receptors.[2]

Adenosine Receptor Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in numerous physiological processes.[1] There are four subtypes: A_1 , A_{2a} , A_{2e} , and A_3 . The activation of these receptors can lead to a variety of downstream signaling events. For instance, activation of A_{2a} receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3]





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Figure 2: Hypothetical signaling pathway via an adenosine receptor.

Conclusion and Future Directions

This technical guide has provided a theoretical overview of **1H-Purine**, **2,6,8-trimethyl-**, a molecule for which there is a notable lack of experimental data. The predicted physicochemical and spectroscopic properties suggest a small, relatively lipophilic molecule that should be amenable to standard analytical characterization. The proposed synthetic route offers a viable starting point for its chemical synthesis. The potential for this molecule to interact with adenosine receptors, and other purine-binding proteins, warrants further investigation.

Future research should focus on the following areas:

- Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain a physical sample of the compound. Full spectroscopic characterization (NMR, IR, MS, and elemental analysis) is necessary to confirm its structure.
- In Vitro Biological Screening: The synthesized compound should be screened against a
 panel of relevant biological targets, including adenosine receptors and various kinases, to
 determine its biological activity profile.
- Computational Studies: More in-depth computational studies, such as molecular docking and quantum mechanics calculations, could provide further insights into its potential binding modes and reactivity.

The information presented in this guide, while largely theoretical, provides a solid foundation for initiating experimental studies on **1H-Purine**, **2,6,8-trimethyl-** and exploring its potential as a novel scaffold in drug discovery.

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